

Biological activities of citronellal including insecticidal and antifungal properties

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An In-Depth Technical Guide to the Biological Activities of **Citronellal**: Insecticidal and Antifungal Properties

Authored by: Gemini, Senior Application Scientist Abstract

Citronellal, a monoterpenoid aldehyde derived from essential oils of *Cymbopogon* species, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive analysis of the insecticidal and antifungal properties of **citronellal**, designed for researchers, scientists, and drug development professionals. We delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols to facilitate further research and application. The narrative synthesizes technical data with field-proven insights, focusing on the causality behind its efficacy and the methodologies for its evaluation.

Introduction to Citronellal: A Bioactive Monoterpenoid

Citronellal ($C_{10}H_{18}O$) is an acyclic monoterpenoid aldehyde, and a principal component of the essential oil distilled from various plants of the *Cymbopogon* genus, including citronella grass (*C. nardus* and *C. winterianus*).^{[1][2]} It exists as two enantiomers, (+)-**citronellal** and (-)-**citronellal**. The compound is renowned for its characteristic strong, lemon-like aroma, which has led to its widespread use in the cosmetic and perfume industries.^[3] Beyond its fragrance,

citronellal exhibits a broad spectrum of biological activities, including antibacterial, antioxidant, anti-inflammatory, and, most notably, potent antifungal and insecticidal effects.^{[4][5][6]} This guide will focus on these latter two properties, exploring the underlying biochemical interactions that position **citronellal** as a promising natural alternative to synthetic pesticides.

Antifungal Activities of Citronellal

Citronellal has demonstrated significant efficacy against a wide range of pathogenic and spoilage fungi, including species of *Aspergillus*, *Penicillium*, *Candida*, and *Trichophyton*.^{[7][8][9][10]} Its fungitoxic action is not merely inhibitory but can be fungicidal, making it a subject of intensive research for applications in agriculture, food preservation, and medicine.

Mechanism of Antifungal Action: Targeting the Fungal Cell Membrane

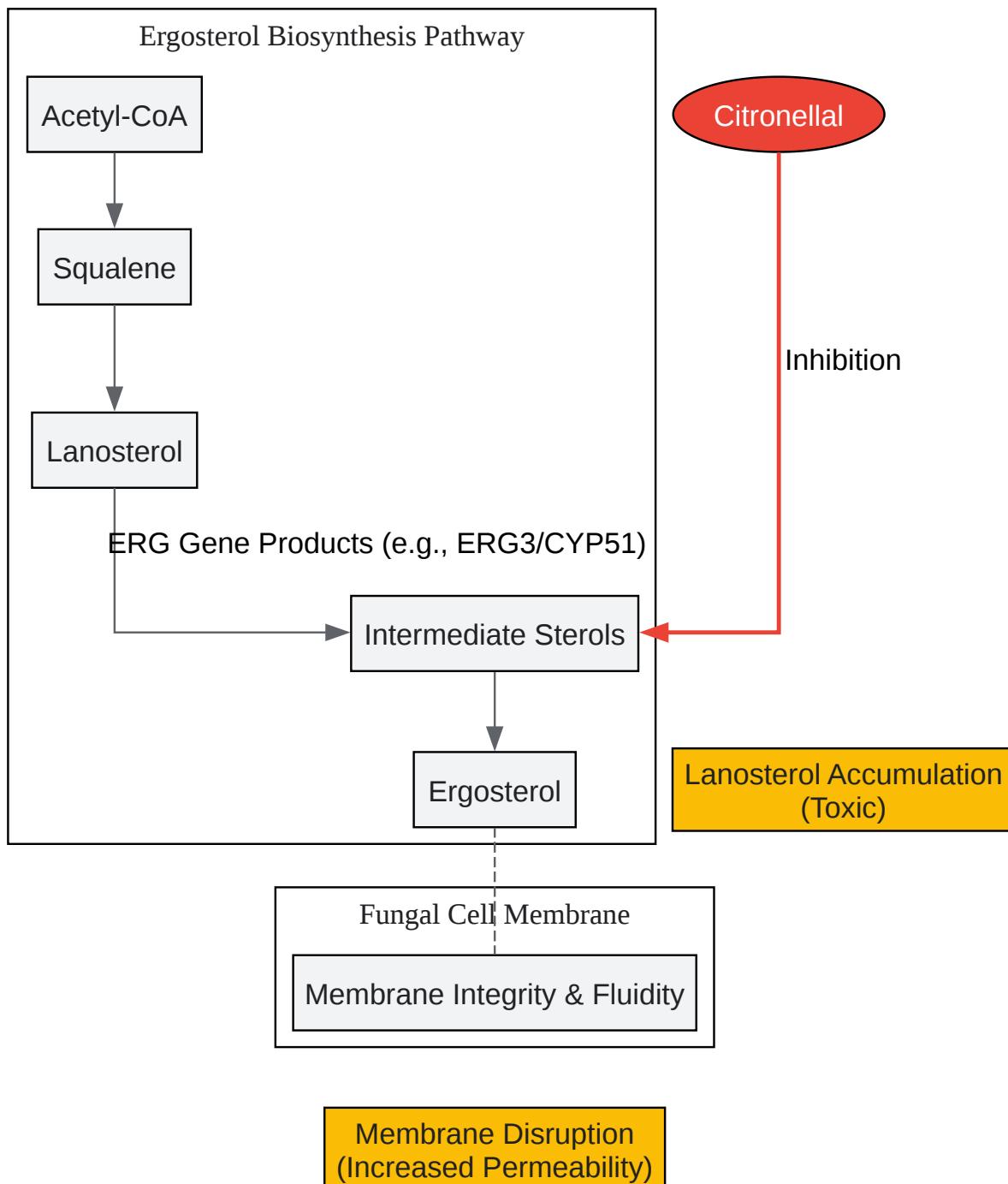
The primary mechanism of **citronellal**'s antifungal activity is the disruption of the fungal cell membrane's integrity and functionality, primarily by inhibiting ergosterol biosynthesis.^{[7][8]} Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The key mechanistic steps include:

- Inhibition of Ergosterol Synthesis: **Citronellal** treatment leads to a significant decrease in ergosterol content within the fungal cell.^{[7][11]} This is achieved by down-regulating the expression of key genes in the ergosterol biosynthesis pathway, notably ERG3.^[11]
- Accumulation of Lanosterol: The inhibition of the ergosterol pathway results in the massive accumulation of the precursor molecule, lanosterol.^{[7][8][11]} This accumulation is toxic to the cell and further disrupts membrane structure.
- Increased Membrane Permeability: The depletion of ergosterol and the altered sterol profile compromise the cell membrane's structural integrity.^{[4][12]} This leads to increased permeability, leakage of vital intracellular components like ions and small molecules, and ultimately, cell death.^{[13][14]}

- Induction of Oxidative Damage: Some studies suggest a secondary mechanism involving the induction of oxidative stress within the fungal cell, further contributing to cellular damage.[4]

The diagram below illustrates the targeted disruption of the ergosterol biosynthesis pathway by **citronellal**.



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Caption: **Citronellal's inhibition of the ergosterol biosynthesis pathway.**

Quantitative Antifungal Efficacy

The potency of **citronellal** is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration that prevents visible microbial growth, while MFC is the lowest concentration that results in microbial death.

Target Fungus	MIC (µg/mL)	MFC (µg/mL)	Source
Penicillium digitatum	1360	2720	[7][8]
Trichophyton rubrum	4 - 512	4 - 512	[9]
Candida albicans (clinical)	256	>256	[15]
Candida albicans (pediatric)	64 - 256	64 - 256	[16]
Fusarium oxysporum	1000	1200	[1]
Alternaria alternata	1000	1500	[1]

Experimental Protocol: Broth Microdilution Assay for MIC/MFC Determination

This protocol outlines a standard method for determining the MIC and MFC of **citronellal** against *Candida albicans*.

Materials:

- **Citronellal** (high purity)
- *Candida albicans* strain (e.g., ATCC 90028)
- Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
- Dimethyl sulfoxide (DMSO) for solubilizing **citronellal**
- Sterile 96-well microtiter plates

- Spectrophotometer and incubator
- Sabouraud Dextrose Agar (SDA) plates

Procedure:

- Inoculum Preparation: Culture *C. albicans* on an SDA plate for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. $1-5 \times 10^6$ CFU/mL). Dilute this suspension in the test broth (SDB or RPMI) to yield a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microtiter plate wells.
- **Citronellal** Stock and Dilution: Prepare a stock solution of **citronellal** in DMSO. Perform serial two-fold dilutions of **citronellal** in the test broth across the wells of the 96-well plate. The final concentration of DMSO in each well should be kept low (e.g., <1%) to avoid inhibiting fungal growth.
- Plate Inoculation: Add 100 μ L of the prepared fungal inoculum to each well containing 100 μ L of the diluted **citronellal**, resulting in a final volume of 200 μ L.
- Controls: Include a positive control (broth + inoculum, no **citronellal**) and a negative control (broth only). A drug control (e.g., fluconazole) is also recommended.
- Incubation: Seal the plate and incubate at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of **citronellal** at which there is no visible growth (turbidity) compared to the positive control.
- MFC Determination: Following MIC determination, take a 10-20 μ L aliquot from each well that showed no visible growth and plate it onto an SDA plate. Incubate the SDA plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate, indicating $\geq 99.9\%$ killing of the initial inoculum.[\[5\]](#)[\[15\]](#)[\[16\]](#)

Insecticidal Activities of Citronellal

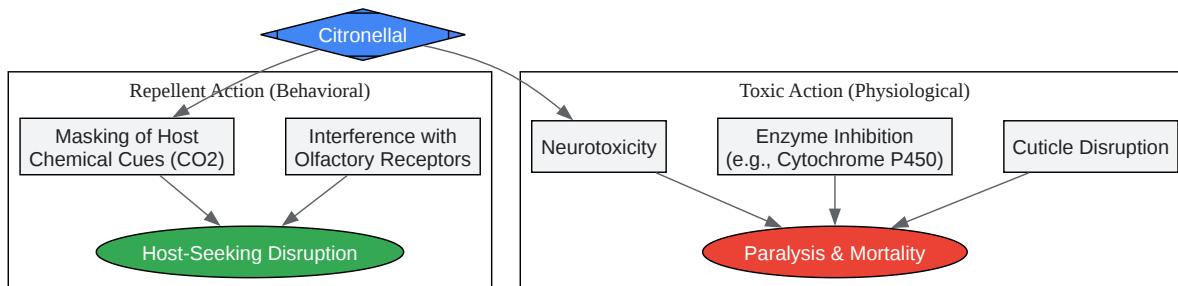
Citronellal is a well-documented insect repellent and insecticide, effective against a variety of arthropods, including mosquitoes, flies, beetles, and mites.[\[4\]](#)[\[17\]](#) Its activity is multifaceted, acting as a spatial repellent, a contact toxin, and a fumigant.

Modes of Insecticidal Action

Citronellal's impact on insects is primarily neurological and behavioral, disrupting normal functions required for host-seeking, feeding, and survival.

- **Sensory Disruption (Repellency):** The strong, characteristic odor of **citronellal** acts as a spatial repellent.^[18] It masks the chemical cues (like carbon dioxide and lactic acid) that insects use to locate hosts.^{[3][19]} Furthermore, it directly interferes with insect olfactory receptors, disrupting their ability to process sensory information and navigate toward a target.^[19]
- **Neurotoxicity:** As a contact or fumigant insecticide, **citronellal** exerts toxic effects on the insect's nervous system. While the exact targets are still under investigation, evidence suggests it may act by:
 - **Blocking Neural Pathways:** Terpenes are known to block octopaminergic and other neural pathways in insects, leading to disruption of movement and metabolism.
 - **Enzyme Inhibition:** **Citronellal** has been shown to interfere with key metabolic enzymes like cytochrome P450 and glutathione S-transferase, which are involved in detoxification processes.^[20]
- **Physical Action:** The lipophilic nature of **citronellal** can also disrupt the insect's cuticle, leading to dehydration and death, particularly in larval stages.^[21]

The following diagram provides a workflow of **citronellal**'s different modes of action against insects.



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Caption: Multifaceted insecticidal modes of action of **citronellal**.

Quantitative Insecticidal Efficacy

The insecticidal potency is often measured by the lethal concentration (LC₅₀) or lethal dose (LD₅₀) required to kill 50% of a test population. Repellency is measured by protection time.

Target Insect	Assay Type	Efficacy Metric	Value	Source
Tribolium castaneum (Red Flour Beetle)	Contact	LD ₅₀ (24h)	0.121 µg/cm ²	[17]
Tribolium castaneum (Red Flour Beetle)	Fumigant	LC ₅₀	>840 µg/cm ³	
Sitophilus oryzae (Rice Weevil)	Contact	LD ₅₀ (24h)	0.089 µg/cm ²	[17]
Musca domestica (Housefly)	Fumigant	LC ₅₀	2 µg/cm ³	
Myzus persicae (Green Peach Aphid)	Spray	LC ₅₀	0.36% (w/v)	[22]
Aedes albopictus (Tiger Mosquito)	Repellency	Protection >90%	8 hours at 0.17 mg/cm ²	[20]
Varroa destructor (Mite)	Acaricidal	LC ₅₀ (48h)	2.98 µL/mL	[4]

Experimental Protocol: Fumigant Toxicity Bioassay

This protocol describes a method to assess the fumigant toxicity of **citronellal** against adult red flour beetles (*Tribolium castaneum*).

Materials:

- **Citronellal** (high purity)
- Acetone (solvent)
- Glass jars or desiccators of a known volume (e.g., 2 Liters) with airtight lids

- Filter paper discs (e.g., Whatman No. 1)
- *Tribolium castaneum* adults (1-2 weeks old)
- Ventilated petri dishes or small cages for holding insects
- Micropipette

Procedure:

- Insect Preparation: Collect healthy, active adult beetles. Place a known number (e.g., 20) into a small, ventilated holding cage (e.g., a petri dish with a mesh lid) along with a small amount of flour as a food source.
- Dose Preparation: Prepare a range of concentrations of **citronella** in acetone.
- Application: Using a micropipette, apply a specific volume (e.g., 50 μ L) of a **citronella** dilution onto a filter paper disc. A control disc should be treated with acetone only.
- Exposure: Allow the acetone to evaporate from the filter paper for 1-2 minutes. Suspend the treated filter paper inside the airtight glass jar. Place the holding cage with the insects at the bottom of the jar, ensuring they do not come into direct contact with the filter paper.
- Sealing and Incubation: Seal the jar immediately to create a fumigation chamber. Maintain the jars at a constant temperature (e.g., $27\pm1^\circ\text{C}$) and relative humidity (e.g., $65\pm5\%$).
- Mortality Assessment: After a set exposure time (e.g., 24 hours), carefully open the jars in a well-ventilated area. Transfer the insects to a clean petri dish. Count the number of dead insects. Insects are considered dead if they are unable to move when prodded gently with a fine brush.
- Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ and LC₉₀ values.[17][22]

Conclusion and Future Perspectives

Citronellal exhibits robust and multifaceted antifungal and insecticidal properties, positioning it as a viable and environmentally favorable alternative to conventional synthetic pesticides. Its primary antifungal mechanism involves the targeted disruption of ergosterol biosynthesis, leading to catastrophic cell membrane failure.^{[7][8]} Its insecticidal action is a combination of behavioral modification through sensory repellency and physiological toxicity via neurological and metabolic disruption.^[19]

While the efficacy of **citronellal** is well-established, its high volatility can limit its residual activity in field applications. Future research should focus on the development of advanced formulations, such as nanoemulsions and microencapsulation, to enhance stability and provide controlled release, thereby prolonging its protective effects.^{[20][23]} Further investigation into synergistic combinations with other natural compounds or conventional pesticides could also lead to more potent and sustainable pest management strategies.^{[5][7]} Continued elucidation of its precise molecular targets in both fungi and insects will be crucial for optimizing its application and paving the way for the development of a new generation of botanically-derived biopesticides.

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